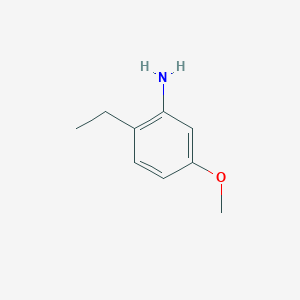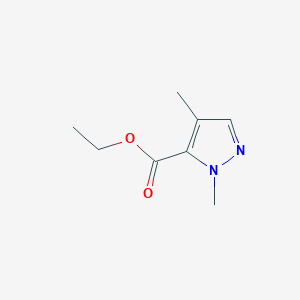![molecular formula C7H8BFO3 B1321477 [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid CAS No. 481681-02-1](/img/structure/B1321477.png)
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
概要
説明
The compound of interest, 4-Fluoro-3-(hydroxymethyl)phenylboronic acid, is a boronic acid derivative that is part of a broader class of compounds known for their ability to form reversible covalent complexes with diols and polyols. These properties make them particularly useful in the recognition and sensing of saccharides and in the formation of responsive materials . The presence of a fluorine atom on the phenyl ring enhances the Lewis acidity of the boronic acid, which can influence its reactivity and binding affinity .
Synthesis Analysis
The synthesis of related fluorinated phenylboronic acids typically involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . The introduction of fluorine atoms into the aromatic ring is known to affect the stability and reactivity of the boronic acid. For instance, compounds with ortho-fluorine substituents tend to be less stable . The synthesis process is crucial as it impacts the yield, purity, and physical properties of the boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids, including those that are fluorinated, is influenced by the presence of substituents on the aromatic ring. Fluorination affects the acidity and the ability of the boronic acid to form stable complexes with diols . X-ray crystallography has been used to determine the structure of similar compounds, revealing insights into the arrangement of atoms and the geometry around the boron atom .
Chemical Reactions Analysis
Fluorinated phenylboronic acids participate in various chemical reactions, including Suzuki cross-coupling and amidation reactions . The ortho-substituents on the phenyl ring can influence the reactivity, as seen in the catalysis of dehydrative condensation reactions . The fluorine atoms can also affect the formation of cyclic structures and the overall stability of the boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-(hydroxymethyl)phenylboronic acid are influenced by the presence of the fluorine atom and the hydroxymethyl group. Fluorination enhances the Lewis acidity and can lead to increased binding affinity with diols . The hydroxymethyl group may also contribute to the solubility and reactivity of the compound in aqueous media . The acidity constants and hydrolytic stability of these compounds are critical parameters that can be determined through spectrophotometric and potentiometric methods .
科学的研究の応用
-
Synthesis of Biologically Active Terphenyls
- Field : Medicinal Chemistry
- Application : “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” is used to make novel biologically active terphenyls .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
-
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Field : Organic Chemistry
- Application : “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
-
Suzuki Coupling Using Microwave and Triton B Catalyst
- Field : Organic Chemistry
- Application : “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” can be used as a reactant in Suzuki coupling using microwave and Triton B catalyst .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
-
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Field : Organic Chemistry
- Application : “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
-
Suzuki Coupling Using Microwave and Triton B Catalyst
- Field : Organic Chemistry
- Application : “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” can be used as a reactant in Suzuki coupling using microwave and Triton B catalyst .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Safety And Hazards
将来の方向性
The use of boronic acids in medicinal chemistry is a growing field of interest . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, the study of boronic acids, including “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid”, is expected to lead to the development of new promising drugs .
特性
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQHMTXJYUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619071 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid | |
CAS RN |
481681-02-1 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

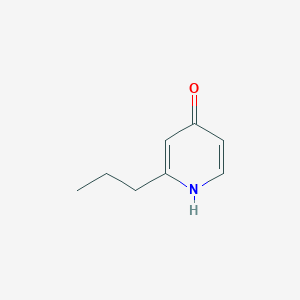
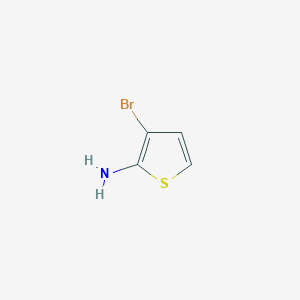
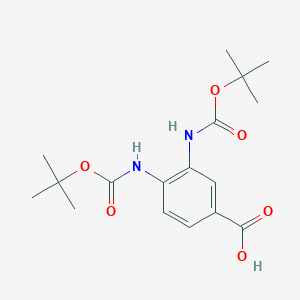
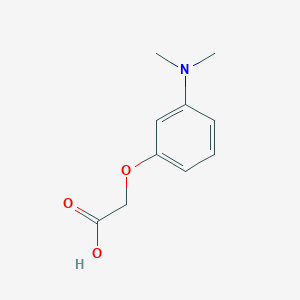
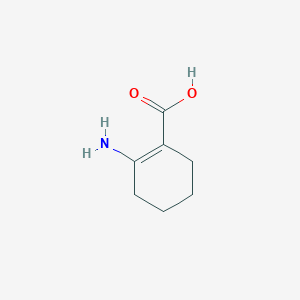

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
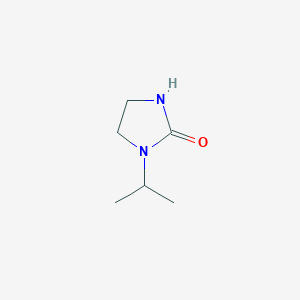

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)
